Fumonisin FP3
Description
Structure
2D Structure
Properties
CAS No. |
182063-60-1 |
|---|---|
Molecular Formula |
C39H62NO15+ |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
InChI Key |
SJFPAYWMTYRRGT-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyms |
fumonisin FP(3) fumonisin FP3 |
Origin of Product |
United States |
Biological Origin and Ecological Dynamics of Fumonisin Fp3 Production
Fungal Producers and Mycological Context
Fumonisins, as a class of mycotoxins that includes FP3, are predominantly synthesized by certain species belonging to the Fusarium fujikuroi species complex (FFSC). mdpi.comjst.go.jpresearchgate.netnih.gov
Several Fusarium species are known to produce fumonisins. The most prominent producers are Fusarium verticillioides (formerly F. moniliforme) and Fusarium proliferatum. mdpi.comwikipedia.orgplos.orgacademicstrive.comfda.gov Other species, such as Fusarium fujikuroi, F. anthophilum, F. subglutinans, F. nygamai, F. oxysporum, Aspergillus welwitschiae, and Aspergillus niger, have also been implicated in fumonisin production. mdpi.comjst.go.jpnih.govup.ac.za These fungi commonly colonize agricultural commodities, with maize and maize-based products being particularly susceptible to fumonisin contamination globally. mdpi.comwikipedia.orgplos.orgacademicstrive.comfda.govscielo.br
The biosynthesis of fumonisins is a complex process mediated by a cluster of genes. mdpi.comjst.go.jpppjonline.org This genetic machinery dictates the potential of a fungal strain to produce these mycotoxins.
The genes responsible for fumonisin biosynthesis are typically organized into a dedicated gene cluster known as the FUM cluster. mdpi.comjst.go.jpresearchgate.netnih.govppjonline.org This cluster, which has been characterized in species like F. verticillioides and F. proliferatum, contains multiple genes (around 16 to 22 open reading frames) that are co-regulated and involved in the different enzymatic steps of the biosynthetic pathway. jst.go.jpnih.govppjonline.org The presence and integrity of this gene cluster are crucial for fumonisin production. researchgate.netnih.gov
Within the FUM gene cluster, specific genes encode enzymes that catalyze distinct reactions in the fumonisin biosynthetic pathway. For instance, FUM1 encodes a polyketide synthase, FUM8 an aminotransferase involved in forming the fumonisin backbone, and FUM6 and FUM12 are cytochrome P450 monooxygenases involved in hydroxylation steps. jst.go.jpppjonline.org The gene FUM13 encodes a short-chain dehydrogenase/reductase. ppjonline.orgnih.govacs.orgtandfonline.com Research involving FUM13 deletion mutants in Gibberella moniliformis (the teleomorph of F. verticillioides) has demonstrated that the FUM13 protein is responsible for catalyzing the reduction of a carbonyl group at the C-3 position to a hydroxyl group during fumonisin biosynthesis. nih.govacs.org While this specific finding relates to the B series fumonisins (which have a hydroxyl group at C-3), it illustrates the critical role of individual FUM genes like FUM13 in shaping the final structure of fumonisin molecules produced by the fungus. nih.govacs.org
Biosynthetic Pathways and Genetic Determinants
Environmental Factors Modulating Fumonisin Production
The production of fumonisins, including FP3, by toxigenic Fusarium species is significantly influenced by environmental conditions during crop growth, harvest, and storage. mdpi.comfda.govnih.gov
Water activity (aW) and temperature are recognized as critical environmental factors that modulate both the growth of fumonisin-producing fungi and the level of mycotoxin production. mdpi.comfda.govscielo.brnih.govresearchgate.netresearchgate.net Studies on F. verticillioides and F. proliferatum have shown that fungal growth and fumonisin production are favored by specific ranges of water activity and temperature. scielo.brresearchgate.netoup.comnih.govmdpi.com
Generally, higher water activity levels (e.g., 0.956 to 0.995 aW) support greater fungal growth and fumonisin production by Fusarium species. nih.govresearchgate.netoup.com Temperature also plays a crucial role, with optimal temperatures for fumonisin production by Fusarium species often falling within the range of 20-28°C, although optimal growth might occur at slightly higher temperatures. scielo.brresearchgate.netnih.gov Some studies indicate that optimal temperatures for fumonisin production by F. verticillioides might be around 30°C, while F. proliferatum may have optimal production at slightly lower temperatures (15-20°C). nih.govmdpi.com Drought conditions followed by periods of high humidity have been associated with high levels of fumonisin contamination in maize. fda.govnih.gov
The interplay between water activity and temperature is critical. For example, research has shown that while fungal growth rates generally increase with both increasing water activity and temperature, the effect of temperature on fumonisin production can be more pronounced at lower water activity values. researchgate.net
Here is a representative table illustrating the effect of temperature and water activity on the production of FB1 and FB2 by Fusarium species, demonstrating the principles applicable to fumonisin production in general by these fungi:
| Fungal Species | Temperature (°C) | Water Activity (aW) | Fumonisin Production (FB1 + FB2) | Notes | Source |
| F. proliferatum | 25 | 0.968 | High | Production increased with aW and temperature | oup.com |
| F. proliferatum | 30 | 0.968 | High | Production increased with aW and temperature | oup.com |
| F. moniliforme | 25 | 0.968 | Higher than F. proliferatum | Production increased with aW and temperature | oup.com |
| F. moniliforme | 30 | 0.968 | Higher than F. proliferatum | Production increased with aW and temperature | oup.com |
| F. verticillioides | 15 | Not specified | Increased FB1 production | Higher growth rate at 25°C | mdpi.com |
| F. proliferatum | 30 | 0.98 | Optimum for FB1 and FB2 production | Also optimum for growth | mdpi.com |
| F. verticillioides | 30 | 0.98 | Optimum for FB1 and FB2 production | Also optimum for growth | mdpi.com |
This data highlights that environmental factors significantly influence the extent of fumonisin contamination by affecting the producing fungi. While specific data for Fumonisin FP3 under these varied conditions is less documented compared to FB1 and FB2, the underlying biological and ecological principles governing its production by these Fusarium species are expected to be similar.
Substrate-Specific Factors and Plant-Fungus Interactions
The ability of fungi to produce mycotoxins is governed by genetic mechanisms and is significantly influenced by environmental factors, including the specific substrate on which the fungus grows. nih.gov Different culture media and plant substrates can lead to variations in mycotoxin production profiles and temporal patterns. nih.govfrontiersin.org
The physiological stages of the host plant, such as maize kernels, play a role in regulating fumonisin biosynthesis. udl.cat While fungal infection can occur early, fumonisin production often doesn't initiate until later developmental stages, such as the dough stage, and can increase during the dent stage. udl.catscispace.com
Interactions between the fungus and the host plant, as well as competition with other microorganisms, can influence fumonisin production. nih.govmdpi.com Certain mycotoxins can act as virulence factors, potentially increasing the virulence of F. verticillioides in diseases like corn seedling blight, although they may not be strictly necessary for disease development in all cases, such as ear rot. nih.govmdpi.com The composition of the plant endosperm has also been hypothesized to play a role in fumonisin biosynthesis. udl.cat For instance, the presence of amylopectin (B1267705) might induce fumonisin production by F. verticillioides, with waxy maize hybrids (high in amylopectin) showing higher susceptibility to fumonisin accumulation in some studies. udl.cat However, other research suggests that under field conditions, amylopectin may not be the sole factor favoring fumonisin biosynthesis. udl.cat
Environmental conditions such as water activity and temperature are critical factors affecting fumonisin production. nih.govresearchgate.net Studies have shown that fumonisin accumulation can be highest at specific temperatures, such as 20°C, and significantly lower at others, like 37°C. researchgate.net Water activity levels also play a crucial role; for example, fumonisins were not detected in cultures with a water activity of 0.96, while higher levels (0.97-1.0) supported production. researchgate.net Drought conditions have been highlighted as important in the occurrence of fumonisins. nih.gov
Modulation by Endogenous Plant Metabolites (e.g., Carotenoids)
Endogenous plant compounds, both those constitutively present and those induced in response to pathogen infection, can potentially disrupt mycotoxin biosynthesis. udl.catscispace.com Carotenoids, which are present in maize kernels from early to mature stages, are expected to be present during the period when fumonisin biosynthesis occurs. udl.catscispace.com
Research suggests that carotenoids, acting as potent antioxidant compounds in maize, may disrupt fumonisin biosynthesis or accumulation. scispace.com Fumonisin biosynthesis can be stimulated by oxidative stress, and antioxidants like carotenoids can quench oxygen free radicals produced by plant cells as a defense mechanism, potentially reducing the oxidative stress that modulates toxin biosynthesis. scispace.com These lipophilic secondary metabolites can also scavenge lipid peroxyl free radicals, thereby reducing lipid peroxidation. scispace.com
Studies comparing high-carotenoid maize lines with isogenic lines have indicated that high carotenoid content can reduce fumonisin levels in maize grains, although this reduction may not always be statistically significant across all years or studies. udl.catscispace.com While high-carotenoid maize may not differ from its isogenic line in terms of fungal infection rates, it appears to have a positive effect on fumonisin reduction. scispace.com Further research is needed to fully clarify the specific role of carotenoids, individually or in combination, on fumonisin production. scispace.com
The following table summarizes some key factors influencing fumonisin production:
| Factor | Influence on Fumonisin Production | Source |
| Fungal Species | Primarily Fusarium verticillioides and F. proliferatum, also other Fusarium and Aspergillus species. nih.gov | nih.gov |
| Host Plant Physiological Stage | Production initiated at dough stage, can increase at dent stage in maize kernels. udl.catscispace.com | udl.catscispace.com |
| Substrate Composition | Hypothesized role of endosperm composition, e.g., amylopectin presence. udl.cat | udl.cat |
| Temperature | Highest production often at specific temperatures (e.g., 20°C), lower at others (e.g., 37°C). researchgate.net | researchgate.net |
| Water Activity | Critical factor; production observed within a range (e.g., 0.97-1.0), absent below a threshold (e.g., 0.96). researchgate.net | researchgate.net |
| Drought Conditions | Important in the occurrence of fumonisins. nih.gov | nih.gov |
| Endogenous Plant Metabolites | Carotenoids may disrupt biosynthesis or accumulation by reducing oxidative stress. scispace.com | scispace.com |
Occurrence and Distributional Patterns of Fumonisin Fp3 in Agricultural Matrices
Natural Occurrence and Prevalence in Crops (e.g., maize)
Fumonisins, including FP3, are secondary metabolites produced by certain Fusarium species that infect staple crops like maize, rice, sorghum, and wheat. nih.govmdpi.complos.orgresearchgate.net Fusarium verticillioides and F. proliferatum are identified as the most significant producers of fumonisins due to their high production levels, wide geographical distribution, and frequent occurrence in maize. nih.govasm.organimbiosci.org These fungi can colonize plant tissues both in the field and during storage. fda.govservitechlabs.com While maize is the most commonly affected host plant, fumonisins have also been detected in other commodities such as rice, sorghum, barley, and coffee. nih.govmdpi.comresearchgate.netiarc.fr
Fumonisin contamination in crops is a widespread issue globally. nih.govmdpi.com Studies have reported the presence of fumonisins in maize and maize-based products across various regions, including Africa, the Americas, Asia, and Europe. nih.gov The occurrence and levels of fumonisins in agricultural products are influenced by factors such as geographical region, season, and specific environmental conditions during cultivation, harvest, and storage. nih.govmdpi.comfda.govwho.int
Quantitative Assessment Relative to Other Fumonisin Analogues
The fumonisin B series, particularly FB1, FB2, and FB3, are the most abundant naturally occurring fumonisins. nih.govasm.org FB1 is typically the predominant analog, often accounting for 70% to 80% of the total fumonisins produced, while FB2 usually constitutes 15% to 25%, and FB3 ranges from 3% to 8% in cultured samples. nih.govasm.org
Fumonisin FP3 belongs to the fumonisin P series, which, along with other non-B series analogs, typically occurs at relatively low levels in naturally contaminated maize, often less than 5% of the total fumonisins present. nih.gov The detection of these lesser-known analogs like FP3 can be challenging with standard analytical techniques that involve derivatization, but they can be identified using methods such as liquid chromatography-mass spectrometry with electrospray ionization (LC-MS-MS). nih.govnih.gov Research has indicated that the FP series of fumonisins, isolated from Fusarium moniliforme (now known as F. verticillioides) cultured on corn, can occur at levels up to approximately one-third the amount of their corresponding B series analogues (FB1, FB2, and FB3). nih.gov
Table 1: Relative Abundance of Fumonisin B Series in Cultures
| Fumonisin Analog | Typical Percentage of Total Fumonisins (B Series) |
| FB1 | 70-80% |
| FB2 | 15-25% |
| FB3 | 3-8% |
Note: Data primarily reflects findings from cultured samples. nih.govasm.org
Table 2: Relative Levels of this compound Compared to B Series
| Fumonisin Series | Relative Occurrence in Cultures |
| Fumonisin B series (FB1, FB2, FB3) | Highest abundance |
| Fumonisin FP series (FP1, FP2, FP3) | Up to approximately one-third the amount of corresponding B series analogues |
Note: Based on LC-MS analysis of culture extracts. nih.gov
Geographical Distribution and Contributing Environmental Conditions
Fumonisin contamination has a wide geographical distribution, with high levels reported in various regions globally where maize is a staple crop. nih.govwho.int These include countries in Africa (e.g., South Africa, Nigeria, Kenya), the Americas (e.g., USA, Brazil, Argentina), and Asia (e.g., India, China, Thailand). nih.gov The prevalence and levels of fumonisins, including FP3 as a co-occurring analog, are significantly influenced by agroclimatic conditions. nih.govmdpi.comfda.gov
Key environmental factors that contribute to fumonisin production by Fusarium species include temperature, water activity (moisture content), and relative humidity. nih.govfda.govservitechlabs.comresearchgate.net Hot and dry conditions during the midseason, followed by cool and moist conditions during pollination and kernel formation, can favor fungal growth and fumonisin production in maize. fda.govservitechlabs.com Drought stress can predispose crops, particularly maize, to infection by Fusarium species. nih.gov Warmer temperatures have also been shown to enhance fungal growth rates and mycotoxin production. nih.gov While F. verticillioides and F. proliferatum can grow under a wide range of environmental conditions, fumonisin formation in maize typically occurs before harvest or during the early stages of drying, particularly at relatively high water activities (above approximately 0.9). researchgate.netinchem.org Insect or hail damage to ears can also create entry points for fungal infection, further increasing contamination risks. fda.govservitechlabs.com Climate change, with its associated changes in temperature, water availability, and extreme weather events, is also considered to influence the geographical distribution of Fusarium species and the risk of fumonisin contamination. nih.gov
Advanced Methodologies for Fumonisin Fp3 Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques
Liquid chromatography-mass spectrometry (LC-MS) techniques are widely recognized as powerful tools for the analysis of fumonisins, offering high sensitivity and selectivity. eurofins.inmdpi.comlcms.cz These methods separate the analytes chromatographically before they are introduced into a mass spectrometer for detection and quantification.
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)
High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a common approach for fumonisin analysis. ESI is a soft ionization technique suitable for polar and thermolabile compounds like fumonisins, producing primarily protonated molecules ([M+H]+) in positive ion mode. mdpi.comcore.ac.uk HPLC separates the complex mixture extracted from a sample, and the ESI-MS detector provides mass spectral information for identification and quantification. Studies have utilized HPLC-ESI-MS for the detection of various fumonisin analogues, including the FP series. oup.comoup.com The verified structures of FP1-3 mycotoxins have been characterized using techniques including HPLC-ESI-TOFMS and ITMS. oup.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity compared to single-stage MS by employing multiple stages of mass analysis. eurofins.inmdpi.com This technique involves the fragmentation of precursor ions and monitoring specific product ions, which helps to minimize matrix interference and improve the reliability of identification and quantification. LC-MS/MS is a widely used method for the analysis of fumonisins, including FB1, FB2, and FB3, and has also been applied to their hydrolyzed derivatives. mdpi.combrill.commdpi.comfera.co.uk The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the selective detection of target fumonisins based on their unique fragmentation patterns. mdpi.comcore.ac.ukmdpi.com
A sensitive and specific UPLC-MS/MS method has been developed for the quantitative determination of FB1, its partially hydrolyzed metabolites (pHFB1a+b), hydrolyzed metabolite (HFB1), and FB2 in broiler chicken plasma. mdpi.comnih.govresearchgate.net This method utilized positive electrospray ionization mode and monitored two multiple reaction monitoring transitions for each compound for quantification and identification. mdpi.comnih.govresearchgate.net
Sample Preparation and Extraction Optimization for Diverse Matrices
Effective sample preparation and extraction are critical steps in fumonisin analysis, particularly when dealing with diverse matrices such as food, feed, and biological samples. mdpi.comr-biopharm.comuaem.mxresearchgate.net The complexity of the matrix can significantly impact the efficiency of extraction and the potential for matrix effects in subsequent analysis. lcms.czuaem.mx Optimization of extraction protocols is necessary to ensure satisfactory recovery of fumonisins, including FP3, from different sample types. researchgate.net
Common extraction solvents for fumonisins include mixtures of methanol-water or acetonitrile-water. uaem.mxresearchgate.net Various clean-up techniques are employed to reduce matrix interference, such as solid phase extraction (SPE), including strong anion-exchange (SAX) and immunoaffinity chromatography (IAC). r-biopharm.comuaem.mxuaem.mx IAC columns, which contain antibodies specific to the toxins of interest, provide a highly selective clean-up step. r-biopharm.com While IAC columns are often designed for the more common fumonisins (FB1, FB2, FB3), some may exhibit cross-reactivity with other metabolites and masked mycotoxins, potentially including FP3. r-biopharm.com
Studies on the analysis of hydrolyzed fumonisins, which share some structural similarities with FP3 as they result from the cleavage of tricarballylic acid groups, highlight the importance of optimized extraction and clean-up for these less common forms. mdpi.commdpi.comnih.govacs.org For instance, alkaline hydrolysis is sometimes used to release "masked" or "bound" fumonisins from food matrices before analysis. mdpi.combrill.commdpi.com
Immunochemical Assay Development
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide alternative or complementary approaches for fumonisin detection, particularly for high-throughput screening. eurofins.innih.govmdpi.comrapidtest.com
Enzyme-Linked Immunosorbent Assay (ELISA) Principles
ELISA is an immunological method that utilizes the specific binding of antibodies to detect and quantify fumonisins. eurofins.inrapidtest.comr-biopharm.com In a typical competitive ELISA for fumonisins, fumonisins from the sample or standards compete with an enzyme-labeled fumonisin conjugate for a limited number of binding sites on immobilized antibodies. rapidtest.comr-biopharm.com After incubation and washing steps, a substrate is added, and the enzymatic reaction produces a colored product. The intensity of the color is inversely proportional to the concentration of fumonisins in the sample. rapidtest.comr-biopharm.com
ELISA kits are commercially available for the detection of fumonisins, primarily targeting FB1, FB2, and FB3. rapidtest.comromerlabs.compribolab.com While these kits offer rapid and sensitive screening, their ability to detect Fumonisin FP3 depends on the specificity of the antibodies used. Cross-reactivity with FP3 would be necessary for its detection by such assays. Some ELISA tests designed for total fumonisins might show some degree of cross-reactivity with other fumonisin analogues, but specific data on FP3 cross-reactivity with commercially available ELISA kits are often limited. brill.com
ELISA methods have been applied to various matrices for fumonisin analysis, including maize and sorghum. researchgate.netnih.govresearchgate.net They can be used for quantitative determination and are often employed as a screening tool before confirmatory analysis by techniques like LC-MS/MS. mdpi.comrapidtest.com
Considerations for Cross-Reactivity and Matrix Interference
Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassays, are popular for fumonisin screening due to their simplicity and adaptability. nih.govnih.gov However, a key challenge with these methods is potential cross-reactivity with structurally similar fumonisins or other compounds present in the sample matrix. nih.govnih.govresearchgate.net For instance, antibodies developed against Fumonisin B1 (FB1) may exhibit significant cross-reactivity with FB2 and FB3 due to their structural similarities. tandfonline.comnih.gov This cross-reactivity can lead to overestimation of specific fumonisin levels if not properly accounted for.
Matrix interference is another significant consideration in fumonisin detection, regardless of the method used. nih.govnih.govresearchgate.net The composition of the sample matrix (e.g., corn, wheat, feed) can affect the extraction efficiency of fumonisins and interfere with the detection mechanism, whether it's an antibody-antigen interaction in ELISA or ionization in mass spectrometry. nih.govnih.govingentaconnect.comresearchgate.net For example, components in complex food matrices can suppress or enhance the signal in LC-MS/MS analysis, necessitating careful sample preparation and method validation. ingentaconnect.comresearchgate.net Diluting the sample extract can sometimes reduce matrix effects in methods like ELISA. tandfonline.com
Research has shown that matrix effects can influence the reported values in ELISA, highlighting the need for critical consideration of cut-off criteria and method validation for specific matrices. r-biopharm.com Studies comparing ELISA and HPLC methods for fumonisin detection in corn have observed differences in detected levels, potentially attributable to matrix interference and varying cross-reactivities of antibodies. tandfonline.com
Molecular Biological Approaches for Producer Identification
Identifying the specific Fusarium species responsible for fumonisin contamination is vital for understanding the source of contamination and implementing effective control strategies. Molecular biological techniques, particularly those targeting genes involved in fumonisin biosynthesis, provide powerful tools for the detection and identification of fumonisin-producing Fusarium species. ingentaconnect.comresearchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.com
The production of fumonisins is primarily associated with a limited number of Fusarium species, including F. verticillioides, F. proliferatum, F. globosum, and F. nygamai. ingentaconnect.comcabidigitallibrary.org These species possess a conserved fumonisin gene cluster (FGC) containing the genes necessary for fumonisin biosynthesis. ingentaconnect.commdpi.comapsnet.org The FUM1 gene, encoding a polyketide synthase, is a key gene within this cluster and is often targeted for molecular detection of fumonisin producers. ingentaconnect.comresearchgate.netresearchgate.net
Polymerase Chain Reaction (PCR) Based Assays
PCR-based assays are widely used for the rapid and sensitive detection of fumonisin-producing Fusarium species. researchgate.netresearchgate.netmdpi.com These methods target specific DNA sequences within the fungal genome, allowing for the identification of Fusarium species and the presence of the fumonisin biosynthetic genes. ingentaconnect.comresearchgate.netresearchgate.netmdpi.com Both conventional PCR and quantitative real-time PCR (qPCR) have been developed for this purpose. ingentaconnect.comresearchgate.netcabidigitallibrary.org
PCR assays targeting the FUM1 gene have been shown to detect isolates from fumonisin-producing species such as F. verticillioides, F. proliferatum, F. nygamai, and F. globosum. ingentaconnect.com These assays can differentiate fumonisin producers from non-producing Fusarium species. ingentaconnect.comresearchgate.netcabidigitallibrary.org qPCR methods offer the advantage of quantifying the fungal biomass, providing an estimate of the potential for fumonisin production. ingentaconnect.comresearchgate.net
Studies have demonstrated the effectiveness of PCR in identifying fumonisin-producing Fusarium species in various matrices, including animal feeds and maize tissues. researchgate.netmdpi.com PCR-based methods offer a significantly faster turnaround time compared to traditional culture-based identification methods. mdpi.com
DNA Probe Technology for Fumonisin Gene Cluster Detection
DNA probe technology complements PCR-based methods by providing an alternative or confirmatory approach for detecting the presence of fumonisin biosynthetic genes. researchgate.nettandfonline.comapsnet.org DNA probes are short, labeled DNA sequences that are complementary to specific target sequences within the fumonisin gene cluster. researchgate.nettandfonline.com
Dot-blot hybridization assays using DNA probes targeting genes like FUM13 (involved in fumonisin biosynthesis) have been developed for the detection of fumonisin-producing Fusarium species. researchgate.nettandfonline.com These probes can hybridize to the corresponding DNA sequences extracted from fungal isolates or contaminated samples, indicating the presence of the fumonisin gene cluster. researchgate.nettandfonline.com
Studies have shown that DNA probes targeting FUM genes can effectively detect fumonisin-producing Fusarium species from various food crops. researchgate.nettandfonline.com The sensitivity of such probes has been reported to detect very low amounts of genomic DNA or purified PCR products. researchgate.net The specificity of DNA probes is validated by testing against a range of Fusarium species and other fungi to ensure they only hybridize to DNA from fumonisin producers. researchgate.nettandfonline.com
Furthermore, Southern hybridization with probes for FUM cluster genes (e.g., FUM1, FUM3, FUM2, and FUM19) has been used to assess the presence or absence of the entire fumonisin gene cluster in different Fusarium strains. apsnet.org This technique can reveal genetic variations, such as deletions of the FGC, which explain the inability of some strains to produce fumonisins. apsnet.org
In-depth Scientific Review of this compound Remains Elusive Due to Limited Specific Research
Fumonisins are a group of mycotoxins produced by Fusarium species and are known for their structural similarity to sphingoid bases, the backbone of sphingolipids. This structural mimicry is the basis for their primary toxic mechanism: the inhibition of ceramide synthase. This enzyme plays a crucial role in the de novo sphingolipid biosynthesis pathway. Inhibition of ceramide synthase leads to a cascade of cellular disruptions, which are well-documented for FB1. These include the accumulation of sphingoid bases like sphinganine (B43673) and sphingosine (B13886), and subsequent alterations in the profiles of various sphingolipids and glycosphingolipids.
Downstream of these metabolic perturbations, fumonisin toxicity is associated with the dysregulation of cell growth and differentiation, and the induction of oxidative stress. However, the extent to which this compound specifically contributes to these effects, and the precise molecular interactions involved, have not been sufficiently investigated.
Scientific bodies and regulatory agencies have evaluated the toxicology of the more prevalent fumonisins, such as FB1, Fumonisin B2 (FB2), and Fumonisin B3 (FB3). In some cases, a group tolerable daily intake has been established for these compounds, often based on the extensive data available for FB1 and the assumption of a similar toxicological profile for other analogues due to structural similarities.
The fumonisin P series, including FP3, is a less common and less studied group of these mycotoxins. While their chemical structures are known, detailed toxicological and mechanistic studies comparable to those for the B-series fumonisins are lacking. Without dedicated research on this compound, any attempt to describe its specific molecular and cellular mechanisms would be speculative and based on generalizations from other fumonisins, which would not meet the required standard of scientific accuracy for this topic.
Therefore, until further research is conducted and published, a detailed article on the molecular and cellular mechanisms of this compound, as per the requested outline, cannot be generated.
Molecular and Cellular Mechanisms of Fumonisin Fp3 Activity in Biological Systems
Downstream Cellular and Molecular Events
Activation of Programmed Cell Death (Apoptosis and Autophagy)
The induction of programmed cell death, encompassing both apoptosis and autophagy, is a significant consequence of fumonisin exposure. These processes are largely attributed to the disruption of sphingolipid metabolism.
Apoptosis: Fumonisins are recognized as potent inducers of apoptosis in various cell types. unl.edunih.gov The primary mechanism involves the inhibition of the enzyme ceramide synthase. researchgate.netmdpi.com This inhibition leads to the accumulation of the sphingoid base precursor, sphinganine (B43673), and a depletion of complex sphingolipids like ceramides. nih.gov This disruption of sphingolipid homeostasis is a key trigger for the apoptotic cascade. unl.edu
Studies on Fumonisin B1 (FB1) have shown that exposure leads to classic hallmarks of apoptosis, including chromatin condensation, cell shrinkage, and the formation of apoptotic bodies. pnas.org In some cell models, FB1 treatment results in the release of extracellular nucleosomal DNA fragments and an increase in DNA strand breaks. oup.com The apoptotic process can be mediated through the mitochondrial pathway, involving the activation of key executioner proteins like Caspase-9 and Caspase-3. frontiersin.org In certain cell lines, FB1 has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as p53, Bax, and Bak-1. frontiersin.org
Mitochondrial Dysfunction
Mitochondrial disruption is considered an additional or alternative mechanism of fumonisin toxicity. nih.gov While the canonical mechanism is the inhibition of ceramide synthase, emerging evidence points to the mitochondria as another key target. nih.gov
Exposure to fumonisins, particularly FB1 and its analogue Fumonisin B2 (FB2), has been shown to induce several markers of mitochondrial distress:
Increased Reactive Oxygen Species (ROS) Production: Fumonisins can cause an increase in ROS, leading to oxidative stress. This is thought to occur through the inhibition of the electron transport chain. nih.govnih.gov
Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane integrity is a common consequence of fumonisin exposure. nih.gov
Reduced ATP Production: By disrupting mitochondrial function, fumonisins can lead to a significant decrease in cellular energy production in the form of adenosine (B11128) triphosphate (ATP). nih.gov
Interference with Cellular Signaling Pathways
The primary mechanism by which fumonisins interfere with cellular signaling is through the disruption of sphingolipid metabolism. nih.gov Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in regulating a wide array of cellular processes, including growth, differentiation, and cell death. nih.gov
By inhibiting ceramide synthase, fumonisins alter the cellular balance of key sphingolipids:
Sphinganine Accumulation: The buildup of sphinganine is a direct and primary consequence of fumonisin exposure. nih.gov
Ceramide Depletion: The reduction in ceramide levels affects downstream signaling pathways that rely on this molecule. researchgate.net
Sphinganine 1-Phosphate (So-1-P) Elevation: In some instances, the accumulated sphinganine can be phosphorylated to form sphinganine 1-phosphate, a potent signaling molecule that can paradoxically stimulate growth and inhibit apoptosis, adding complexity to the toxicological outcome. nih.gov
This disruption affects signaling cascades that control cell fate, which can lead to adverse outcomes such as compensatory cell proliferation following apoptosis, a process implicated in the carcinogenicity of FB1. unl.edu
Structure-Activity Relationships in Biological Systems
The biological activity of fumonisins is intrinsically linked to their specific chemical structure. Key functional groups determine the molecule's ability to interact with cellular targets and exert its toxic effects.
Role of the Tricarballylic Acid Moiety
The two tricarballylic acid (TCA) side chains, which are esterified to the C-14 and C-15 hydroxyls of the fumonisin backbone, are indispensable for the molecule's toxicity. nih.govacs.org These ester groups are rare in natural products and are a defining feature of this mycotoxin class. nih.govresearchgate.net
Comparative Biological Activity of Fumonisin Analogues
The fumonisin family includes several analogues that differ in their hydroxylation patterns and the structure of their carbon backbone. These structural variations lead to significant differences in their biological potency. The Fumonisin B (FB) series, particularly FB1, is consistently reported as the most abundant and most toxic group. mdpi.comnih.gov
Studies comparing various fumonisin analogues have revealed a clear hierarchy of toxicity:
Fumonisin P Series: Fumonisin P1 (FP1) has been shown to exhibit weak phytotoxicity in duckweed cultures, particularly when compared to the potent effects of FB1 and the Fumonisin C (FC) series. nih.gov
In Vivo Mouse Studies: A 28-day feeding study in mice compared the toxicity of FB1, FB2, FB3, and FP1, among other derivatives. The results indicated that only FB1 caused hepatotoxicity, increased hepatocellular apoptosis, and significantly altered the sphinganine-to-sphingosine ratio at the tested concentrations. nih.gov The other fumonisin derivatives, including FP1, did not produce these toxic effects, suggesting they are considerably less potent in this model. nih.gov
These findings collectively indicate that analogues such as Fumonisin FP3 are likely to possess significantly lower biological activity than FB1. The structural differences, particularly in the polyol backbone, likely reduce the molecule's affinity for the target enzyme, ceramide synthase.
The following table summarizes the comparative toxicity findings for various fumonisin analogues based on available research.
| Fumonisin Analogue | Relative Toxicity/Activity | Key Findings | Source(s) |
| Fumonisin B1 (FB1) | High | Potent inhibitor of ceramide synthase; induces apoptosis, mitochondrial dysfunction, and is hepatotoxic in mice. | nih.govnih.govnih.gov |
| Fumonisin B2 (FB2) | Moderate to High | Structurally similar to FB1 and also considered toxic, though often found at lower concentrations. | mdpi.com |
| Fumonisin B3 (FB3) | Lower than FB1/FB2 | Less toxic than FB1 in mouse studies. | nih.gov |
| Fumonisin C Series (FC1, FC2) | High | Exhibited strong phytotoxicity comparable to FB1. | nih.gov |
| Fumonisin P1 (FP1) | Weak/Low | Exhibited weak phytotoxicity and no significant hepatotoxicity or apoptosis in mice at tested doses. | nih.govnih.gov |
| Hydrolyzed FB1 (hFB1) | Very Low | Lacks tricarballylic acid moieties, resulting in significantly reduced toxicity. | acs.orgnih.gov |
Metabolism and Biotransformation Pathways of Fumonisin Fp3
Metabolic Fate in Biological Systems (General Principles)
The metabolic fate of fumonisins in biological systems is largely influenced by their chemical structure, which is similar to sphingoid bases like sphingosine (B13886) and sphinganine (B43673). mdpi.com This structural analogy allows fumonisins to interfere with sphingolipid metabolism by inhibiting ceramide synthase, a key enzyme in the biosynthesis of sphingolipids. mdpi.comnih.govfrontiersin.org This inhibition leads to the accumulation of sphinganine and sphingosine in cells and tissues, which is considered a primary mechanism of fumonisin toxicity. mdpi.comnih.gov The ratio of sphinganine to sphingosine (Sa/So ratio) is widely used as a biomarker for fumonisin exposure in animals and humans. mdpi.comthepigsite.commdpi.com
While the detailed metabolic pathways specifically for Fumonisin FP3 in various biological systems are not as extensively documented as for FB1, FB2, and FB3, it is expected that FP3 would undergo similar metabolic processes due to its structural relationship to other fumonisins. Studies on fumonisins in general indicate limited metabolism in some animal systems, with much of the ingested toxin being rapidly excreted. However, some biotransformation can occur. For instance, studies with radiolabelled fumonisin B1 in rats and pigs showed that while a significant portion was excreted, some residues remained in tissues. who.intiarc.fr The free amino group appears to play a specific role in the biological activity of fumonisins. europa.eu
Research on Biological Detoxification and Degradation
Given the persistence of fumonisins during processing, biological detoxification and degradation methods have gained significant attention as potential strategies to reduce their contamination in food and feed. nih.govencyclopedia.pubnih.gov These methods primarily involve the use of microorganisms or enzymes to transform fumonisins into less toxic or non-toxic compounds. allaboutfeed.netfrontiersin.orgmdpi.comboku.ac.at
Microbial Degradation Mechanisms
Various microorganisms, including bacteria and fungi, have been investigated for their ability to degrade fumonisins. nih.govnih.govfrontiersin.orgboku.ac.at These microorganisms can transform fumonisins through different mechanisms, such as deamination of the free amino group at C-2 and hydrolysis of the ester bonds at C-14 and C-15. frontiersin.org
Specific bacterial species, such as Sphingopyxis macrogoltabida (formerly Sphingomonas species) strain MTA144, have demonstrated the capability to biotransform fumonisins into less toxic metabolites. thepigsite.comfrontiersin.org This bacterium produces an enzyme, fumonisin esterase (FumD), which is key to its detoxification mechanism. thepigsite.commdpi.com
Enzymatic Biotransformation (e.g., FumD Degradation)
Enzymatic biotransformation is considered a promising approach for fumonisin detoxification due to its specificity and irreversibility. allaboutfeed.netresearchgate.net The fumonisin esterase FumD, primarily isolated from Sphingopyxis sp. MTA144, is one of the most extensively studied enzymes for fumonisin degradation. mdpi.commdpi.com
FumD catalyzes the hydrolysis of the ester bonds in fumonisins, typically leading to the production of hydrolyzed fumonisins (HFBs). thepigsite.commdpi.com For example, FumD can degrade FB1 into hydrolyzed FB1 (HFB1). thepigsite.com While HFB1 has been generally considered less toxic than FB1, some studies suggest it may still have certain effects or be converted to other products. mdpi.com
Research has shown that enzymes like FumD can effectively degrade various fumonisins, including FB1, FB2, and FB3, in in vitro settings. mdpi.com A recombinant fusion enzyme called FUMDI, combining the properties of carboxylesterase FumD and aminotransferase FumI, has also shown high biodegradation activity against FB1, FB2, and FB3. mdpi.com While the specific enzymatic degradation of this compound by FumD or other enzymes is not detailed in the provided search results, it is plausible that similar enzymatic mechanisms could apply to FP3 due to its structural similarities to other fumonisins, particularly the presence of ester bonds and an amino group.
Data from studies on enzymatic degradation often demonstrate a significant reduction in fumonisin levels. For instance, in vitro experiments with FUMzyme® (containing FumD) showed a nearly complete degradation of FB1 within a short period. thepigsite.com
Detoxification via Biological Antioxidants
Biological antioxidants have been explored as a means to mitigate the toxic effects of fumonisins, primarily by counteracting the oxidative stress induced by these mycotoxins. nih.govnih.govresearchgate.netresearchgate.net Fumonisins are known to induce oxidative stress in biological systems. nih.govresearchgate.net
The detoxification mechanism involving biological antioxidants mainly relies on the neutralization of reactive oxygen species (ROS) generated as a result of oxidative stress. nih.govresearchgate.net Various biological antioxidants, including polyphenols, sterols, phenyl propionic acids, and plant essential oils, have been investigated for their potential to reduce the effects of fumonisins mediated through oxidative stress. nih.govresearchgate.net While this approach focuses on mitigating the effects of fumonisins rather than directly degrading the compound, it is considered a form of biological detoxification. nih.govresearchgate.net
Antioxidants are widely found in plants, suggesting that dietary intake of antioxidant-rich foods may offer some protective effects against fumonisin-induced toxicity. researchgate.net
Research Oriented Strategies for Mitigation of Fumonisin Fp3 Contamination
Pre-Harvest Control Approaches
Pre-harvest strategies are centered on preventing the growth of Fusarium species and subsequent toxin production in the field. These methods include leveraging genetic resistance in crops, applying specific agronomic practices, and utilizing biological control agents.
The development of plant cultivars with genetic resistance to Fusarium infection and fumonisin accumulation is a primary goal in mitigating mycotoxin contamination. Research has shown that there is significant genetic variability for resistance to fumonisin accumulation in maize. mdpi.com This trait is, however, complex and polygenic, meaning it is controlled by multiple genes, each with a small effect. frontiersin.orgmdpi.com
Breeding for resistance is a long-term and effective strategy. mdpi.com Studies have identified several quantitative trait loci (QTLs) associated with resistance to Fusarium ear rot and fumonisin accumulation. mdpi.com However, the expression of these resistance genes can be significantly influenced by environmental factors, leading to a notable genotype-by-environment interaction. nih.gov While additive genetic effects appear to be predominant, dominance and epistatic interactions also play a role in the inheritance of resistance. frontiersin.orgnih.gov Despite the complexities, breeding programs have made progress in developing maize inbred lines and hybrids with enhanced resistance to fumonisin contamination. nih.gov Research indicates that focusing on inbred lines may be more advantageous than focusing on hybrids for breeding purposes, as genetic variation is greater among inbreds and additive effects are more stable. frontiersin.org
Agronomic practices can significantly influence the conditions for fungal growth and mycotoxin production in the field. researchgate.net Key practices that have been researched for their impact on fumonisin contamination include tillage, crop rotation, and fertilization.
Tillage: Tillage practices can affect the survival of Fusarium species in crop residues. dsm-firmenich.com Research has shown varied results, with some studies indicating that moldboard plowing can reduce the number of Fusarium species in the soil more effectively than minimum tillage practices. dsm-firmenich.com However, other studies have found no significant differences in fumonisin levels between different tillage systems. mdpi.com The effectiveness of tillage may depend on local environmental conditions and the specific farming system.
Crop Rotation: Continuous cropping of susceptible plants like maize can lead to a buildup of fungal inoculum in the soil and crop debris. agrariansolutions.com Crop rotation with non-host crops is a recommended strategy to break the disease cycle and reduce the fungal load in the field. dsm-firmenich.comagrariansolutions.com
Fertilization: Nutrient management, particularly nitrogen application, can influence plant susceptibility to fungal infection and fumonisin production. Both nitrogen deficiency and excessive nitrogen application can create stress conditions in the plant, potentially leading to increased fumonisin levels. mdpi.com A balanced fertilization program is therefore considered the best approach to minimize contamination risks. mdpi.com
Insect Management: Insect damage to kernels provides an entry point for fungal infection. Therefore, the use of insect-resistant maize varieties has been shown to be associated with reduced fumonisin levels. researchgate.net
The following table summarizes the impact of various agronomic practices on Fumonisin B1 and B2 levels based on a study in northeastern Spain. researchgate.net
| Agronomic Practice | Parameter | Effect on Fumonisin Levels |
|---|---|---|
| Planting Method | Wet Planting | Significantly lowered risk |
| Residue Management | Removal of Debris | Significantly lowered risk |
| Nitrogen Fertilization | Higher Levels | Tendency to increase levels |
Biological control offers an environmentally friendly approach to manage fumonisin contamination. This strategy involves the use of non-toxigenic strains of Fusarium or other antagonistic microorganisms to outcompete the toxin-producing strains.
Non-Toxigenic Fusarium Strains: The application of non-toxigenic strains of F. verticillioides and F. proliferatum has shown moderate success in suppressing the growth of toxigenic strains. frontiersin.orgnih.gov These non-toxic strains compete for the same ecological niche and resources, thereby reducing the colonization and toxin production by their pathogenic counterparts. mdpi.com
Antagonistic Microorganisms: A variety of other microorganisms have been identified as potential biocontrol agents.
Bacillus species: Bacillus subtilis and Bacillus mojavensis are endophytic bacteria that can inhibit the growth of F. verticillioides within the maize plant. frontiersin.orgnih.gov
Trichoderma species: Fungi from the genus Trichoderma, such as Trichoderma viride, have been shown to suppress the production of fumonisins by F. moniliforme (now F. verticillioides). nih.gov
The principle behind these biocontrol strategies is competitive exclusion, where the beneficial microorganism effectively blocks the growth and mycotoxin production of the pathogenic fungus. frontiersin.orgnih.gov
Post-Harvest Intervention Research
Post-harvest strategies are aimed at reducing fumonisin levels in contaminated grains after they have been harvested. These methods include physical processing and the use of adsorbents.
Milling processes can significantly alter the distribution and concentration of fumonisins in maize products. Fumonisins are not evenly distributed throughout the kernel; they tend to be concentrated in the germ and pericarp. researchgate.netnih.gov
Wet Milling: The wet milling process is more effective at reducing fumonisin levels in the primary products intended for human consumption. researchgate.netnih.gov During this process, a significant portion of the fumonisins is partitioned into the steep water and fiber fractions, which are often used for animal feed. researchgate.netnih.gov The resulting cornstarch, a primary food ingredient, has been found to have non-detectable levels of fumonisins. nih.gov
The following table illustrates the decontamination of fumonisins in different maize fractions from two dry-milling processes relative to uncleaned kernels. mdpi.com
| Milling Process | Maize Fraction | Average Decontamination (%) |
|---|---|---|
| Dry-Degermination (DD) | Maize Flour | 50 |
| Dry-Degermination (DD) | Break Meal | 83 |
| Dry-Degermination (DD) | Pearl Meal | 87 |
| Tempering-Degermination (TD) | Small Grits | 78 |
| Tempering-Degermination (TD) | Medium Grits | 88 |
| Tempering-Degermination (TD) | Flaking Grits | 94 |
Research into the use of adsorbent materials to bind fumonisins in contaminated feed is an active area of investigation. The goal is to add substances to the feed that will sequester the mycotoxins in the gastrointestinal tract of animals, preventing their absorption.
Clays (B1170129): Certain clay minerals, such as montmorillonite, have been studied for their ability to adsorb mycotoxins. Research has shown that organically modified clays exhibit a higher adsorptive capacity for fumonisins B1 and B2 compared to unmodified clays. researchgate.net The modification involves exchanging the inorganic cation in the clay with an organic ammonium (B1175870) cation, which promotes the adsorption of the fumonisins. researchgate.net
Fibers and Polyphenols: While specific research on fibers and polyphenols for the adsorption of Fumonisin FP3 is less detailed in the provided context, the general principle of using these materials as mycotoxin binders is established for other mycotoxins. These materials can offer a large surface area and active sites for binding toxins. Further research is needed to fully elucidate the efficacy and mechanisms of fibers and polyphenols in sequestering this compound.
Novel Chemical Deactivation Research (excluding traditional methods with practical human application focus)
Traditional chemical methods for mycotoxin decontamination often face limitations such as low efficiency, nutrient loss in treated commodities, and the potential for generating toxic byproducts. Consequently, research has shifted towards novel chemical deactivation strategies that are both effective and environmentally benign. These approaches primarily focus on advanced oxidation processes (AOPs) which utilize highly reactive radicals to degrade the complex structure of fumonisins.
Advanced Oxidation Processes (AOPs):
AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals can non-selectively attack and decompose organic pollutants like this compound.
Ozonation: Ozone (O3) is a potent oxidizing agent that has been investigated for the degradation of various mycotoxins. While research on this compound is limited, studies on other fumonisins have shown that ozonation can alter their chemical structure. For instance, treatment of Fumonisin B1 (FB1) with ozone resulted in its rapid degradation. However, it is crucial to note that the degradation of the parent toxin does not always correlate with detoxification, as the resulting byproducts may still exhibit toxicity. usda.gov One study found that while ozone altered the chemical structure of fumonisin, it did not reduce its toxicity in bioassays. usda.gov
Photocatalysis: This process involves the use of a semiconductor catalyst (like titanium dioxide, TiO2) and a light source (typically UV) to generate hydroxyl radicals. Research has demonstrated the high efficiency of photocatalysis for fumonisin degradation in aqueous solutions. In one study, the photocatalytic degradation of Fumonisin B1 (FB1) and Fumonisin B3 (FB3) was investigated using TiO2 as a catalyst. The results showed a 99% degradation of FB1 within 30 minutes of irradiation, while FB3 was completely removed within 20 minutes. researchgate.net Given the structural similarity between FP3 and FB3, this suggests that photocatalysis could be a promising method for FP3 decontamination.
Interactive Data Table: Photocatalytic Degradation of Fumonisins
| Fumonisin | Initial Concentration (μM) | Catalyst | Irradiation Time (min) | Degradation Efficiency (%) |
| Fumonisin B1 | 1.39 | TiO2 | 30 | 99 |
| Fumonisin B3 | 0.425 | TiO2 | 20 | 100 |
Cold Atmospheric Plasma (CAP): CAP is a novel technology that generates a cocktail of reactive species, including reactive oxygen and nitrogen species (RONS), at near-ambient temperatures. These species can effectively degrade mycotoxins. Studies on various fumonisins have shown that CAPP can achieve almost complete degradation of pure mycotoxins within seconds. nih.gov The degradation rates are influenced by the mycotoxin's structure and the surrounding matrix. The mechanism involves the disruption of the fungal cell integrity, inhibition of spore germination, and the breaking of key molecular bonds within the toxin structure, leading to a reduction in toxicity. plasmaplus.ir
It is important to emphasize that while these novel chemical deactivation methods show significant promise, research specifically focused on this compound is still in its early stages. Further studies are required to determine the optimal conditions for FP3 degradation, identify the resulting degradation products, and assess their toxicological profiles.
Advanced Biotransformation Technologies
Advanced biotransformation technologies offer a highly specific and environmentally friendly approach to mycotoxin mitigation. These methods utilize microorganisms or their enzymes to convert toxic mycotoxins into less or non-toxic compounds. The primary focus of this research has been on enzymatic degradation due to its high specificity and efficiency under mild conditions.
Enzymatic Degradation:
The detoxification of fumonisins through enzymatic action primarily targets two key functional groups: the tricarballylic acid (TCA) ester linkages and the C-2 amino group. The degradation process typically involves a two-step mechanism:
Hydrolysis: The initial step involves the hydrolysis of the ester bonds at C-14 and C-15, which releases the two tricarballylic acid side chains. This reaction is catalyzed by carboxylesterases. The resulting molecule is a hydrolyzed fumonisin (e.g., HFB1 from FB1).
Deamination: The subsequent step is the removal of the amino group at the C-2 position of the hydrolyzed fumonisin. This is achieved by aminotransferases, which convert the amino group into a keto group.
A number of microorganisms have been identified that can degrade fumonisins, including species of Sphingopyxis. nih.govnih.gov The enzymes responsible for this degradation have been isolated and characterized, paving the way for the development of recombinant enzymes for practical applications.
Fusion Enzymes:
A significant advancement in this field is the development of fusion enzymes. These are engineered proteins that combine the functionalities of two or more enzymes into a single polypeptide chain. For fumonisin degradation, a fusion enzyme named FUMDI was created by linking a carboxylesterase gene (fumD) and an aminotransferase gene (fumI). nih.govnih.gov This fusion enzyme can consecutively catalyze both the hydrolysis and deamination steps, leading to a more efficient and complete degradation of the fumonisin molecule.
Research has shown that the FUMDI fusion enzyme exhibits high biodegradation activity against Fumonisin B1 (FB1), Fumonisin B2 (FB2), and Fumonisin B3 (FB3). nih.gov In one study, the enzyme almost completely degraded 5 µg/mL of each of these toxins within 24 hours. nih.govnih.gov Importantly, the degradation products were found to have no negative effects on cell viability in a human gastric epithelial cell line. nih.gov While this study did not specifically report on this compound, the demonstrated broad-spectrum activity against other fumonisins suggests a high potential for its degradation as well.
Interactive Data Table: Degradation of Fumonisins by Fusion Enzyme FUMDI
| Fumonisin | Initial Concentration (µg/mL) | Treatment Time (hours) | Degradation Efficiency |
| Fumonisin B1 | 5.0 | 24 | Almost Complete |
| Fumonisin B2 | 5.0 | 24 | Almost Complete |
| Fumonisin B3 | 5.0 | 24 | Almost Complete |
The development of robust and efficient fumonisin-degrading enzymes and fusion enzymes represents a highly promising strategy for the mitigation of this compound contamination in food and feed. Future research will likely focus on optimizing the production of these enzymes and evaluating their efficacy in real-world applications.
Future Research Trajectories for Fumonisin Fp3
Comprehensive Elucidation of Fumonisin P Series Biosynthesis
The biosynthesis of fumonisins is a complex process governed by a cluster of FUM genes in Fusarium species. While significant progress has been made in identifying genes within the FUM cluster (ranging from 17 to potentially 22 or more open reading frames) and the general enzymatic steps involved in fumonisin production, the precise pathways leading to the various fumonisin analogs, including the P series, are not yet fully elucidated. Key enzymes such as polyketide synthase, fatty acid synthases, monooxygenases, dehydrogenases, an aminotransferase (FUM8), and a dioxygenase have been implicated in the process. The FUM1 gene is considered a key enzyme in fumonisin biosynthesis, and FUM19 encodes an ABC transporter responsible for exporting fumonisins.
Future research needs to focus on dissecting the specific enzymatic reactions and genetic regulation responsible for the unique structural features of the fumonisin P series, particularly the incorporation of the 3-hydroxypyridinium (B1257355) group that distinguishes them from other fumonisins. A deeper understanding of the complex interplay between environmental factors (such as water activity and temperature) and genetic regulation that influences the expression of FUM genes and the production of specific fumonisin analogs, including FP3, is crucial. Research utilizing advanced molecular techniques, such as targeted gene disruption and expression analysis, is necessary to clarify the roles of individual FUM genes in the biosynthesis of FP3 and other P series members.
Development of Highly Specific and Robust Analytical Methodologies for FP3 Detection
Current analytical methodologies for fumonisins include techniques such as ELISA, TLC, HPLC, LC-MS, and GC-MS. However, most of these methods have been primarily developed and optimized for the detection and quantification of the more abundant B series fumonisins. The detection of less common fumonisin analogs like those in the P series can be challenging with standard techniques, often requiring more sensitive methods such as LC-MS with electrospray ionization. fumizol.hu LC-MS/MS is a widely used and effective method for the identification and quantification of fumonisins. While immunological methods like ELISA and immunosensors offer potential for rapid screening, they can suffer from cross-reactivity with structurally similar compounds.
The development of highly specific and robust analytical methodologies for Fumonisin FP3 is a critical future research direction. This includes creating or identifying recognition elements, such as antibodies, that are highly specific to FP3 to improve the accuracy and reliability of immunoassay-based detection methods and minimize cross-reactivity with other fumonisins. Research is also needed to develop and validate sensitive and reliable sample preparation techniques suitable for extracting and concentrating FP3 from diverse agricultural matrices. Furthermore, exploring and optimizing advanced mass spectrometry approaches and potentially coupling them with complementary analytical techniques will be essential for unambiguous identification and accurate quantification of FP3, especially when present at low concentrations. The development of rapid, on-site detection methods specifically for FP3 would also be highly beneficial for monitoring and control efforts in agricultural settings.
In-depth Molecular and Cellular Characterization of FP3 Biological Activities
Fumonisins are known to exert their primary toxic effects by disrupting sphingolipid metabolism through the inhibition of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. The tricarballylic acid moiety present in many fumonisins is considered important for this inhibitory activity and for effective absorption. However, the biological activities and precise mechanisms of action of the P series fumonisins, including FP3, which possess a 3-hydroxypyridinium group instead of the typical amine group of the B series, are not as well characterized. While the B series has been linked to various adverse health effects and classified as possible human carcinogens, specific toxicological data for purified FP3 is limited in the current literature. uni.lu
Future research should prioritize a comprehensive investigation into the molecular and cellular biological activities of this compound. This includes determining whether FP3 inhibits ceramide synthase and, if so, evaluating its potency compared to other fumonisins. Research is needed to identify and characterize any other cellular targets or pathways that may be affected by FP3 exposure. Studying the impact of FP3 on sphingolipid metabolism and other relevant cellular processes in various cell types and model organisms will provide crucial insights into its biological effects. Furthermore, assessing the genotoxicity and other specific biological endpoints of pure FP3 is essential for understanding its potential risks. Research into how the unique 3-hydroxypyridinium group in FP3 influences its cellular uptake, metabolism, and interaction with biological molecules is also a key area for future study.
Innovation in Mitigation and Detoxification Strategies for FP3 in Agricultural Systems
Various strategies are employed to reduce fumonisin contamination in agricultural commodities, encompassing pre-harvest and post-harvest approaches. These include implementing good agricultural practices, developing resistant crop varieties, and utilizing physical, chemical, and biological treatments. Biological detoxification, particularly through the use of enzymes capable of degrading fumonisins, has emerged as a promising and environmentally friendly approach. uni.lu Enzymes like fumonisin esterases (e.g., FumD) can hydrolyze fumonisins by cleaving the ester bonds linked to the tricarballylic acid groups, leading to less toxic compounds. Microorganisms and their enzymes can also play a role in the biodegradation of fumonisins. uni.lu
Q & A
Q. What role does Fumonisin FP3 play in mycotoxin contamination studies, and how is its detection standardized in agricultural samples?
this compound is a mycotoxin commonly co-occurring with aflatoxins in maize and other crops, posing significant health risks. Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA), validated against certified reference materials (e.g., FB1: 1232 ± 152 μg/mL, FB2: 282 ± 42 μg/mL, FB3: 139 ± 29 μg/mL) . Standardization requires calibration with quality control materials and adherence to protocols for sample preparation, extraction, and quantification to minimize matrix effects .
Q. What are the documented health impacts of this compound exposure, and how do these findings inform experimental models?
this compound exposure is linked to liver damage, growth impairment in children, and synergistic carcinogenic effects when co-occurring with aflatoxins . Experimental models often use in vivo rodent studies to assess dose-response relationships, with endpoints including histopathological analysis of liver tissue and biomarker quantification (e.g., sphinganine-to-sphingosine ratios). Epidemiological studies leverage serum/urine biomarkers to correlate exposure levels with clinical outcomes like esophageal squamous cell carcinoma (ESCC) .
Q. How should researchers design sampling strategies for this compound in field studies to ensure representativeness?
Sampling must account for spatial heterogeneity in mycotoxin distribution within crops. Stratified random sampling is recommended, with subsamples analyzed for moisture content, fungal load, and toxin concentration. Data should be statistically validated to address variability, and sampling protocols aligned with international standards (e.g., FAO/WHO guidelines) .
Advanced Research Questions
Q. What methodological frameworks are optimal for analyzing contradictory data on this compound’s synergistic effects with other mycotoxins?
Contradictions in co-exposure studies (e.g., additive vs. synergistic effects) require meta-analytical approaches and sensitivity analyses. Researchers should apply the PICO framework (Population: exposed cohorts; Intervention: toxin mixtures; Comparison: single-toxin controls; Outcome: health endpoints) to structure systematic reviews. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure study designs address gaps, such as molecular mechanisms of hepatotoxicity .
Q. How can in vitro and in vivo models be integrated to elucidate this compound’s molecular mechanisms while addressing ethical and practical constraints?
Hybrid models combine human cell lines (e.g., HepG2 for hepatotoxicity) with rodent assays to validate mechanistic pathways. Transcriptomic and metabolomic profiling can identify key pathways (e.g., sphingolipid disruption). Ethical constraints are mitigated via the 3Rs principle (Replacement, Reduction, Refinement), using computational toxicology models (QSAR) to prioritize in vivo testing .
Q. What data management strategies are critical for large-scale this compound studies, particularly in collaborative, multi-institutional projects?
Projects under frameworks like MAIZE FP3 require FAIR (Findable, Accessible, Interoperable, Reusable) data practices. Researchers should use open-access repositories (e.g., Dataverse, Ensembl Plants) and standardized metadata templates. Data-sharing agreements must clarify intellectual property rights, especially when involving public-private partnerships. Blockchain-based platforms can enhance traceability in germplasm and toxin data .
Q. How should researchers address confounding variables in epidemiological studies linking this compound to chronic diseases?
Confounders such as dietary diversity, socioeconomic status, and concurrent exposure to other toxins require multivariate regression models. Stratification by demographic variables (age, geographic region) and sensitivity analyses (e.g., Monte Carlo simulations) improve robustness. Biomarker validation (e.g., urinary fumonisin B1) ensures exposure quantification accuracy .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
